D-システインメチルエステル塩酸塩

概要

説明

D-Cysteine Methyl Ester Hydrochloride (DCMEHCl) is an important reagent used in organic synthesis, biochemistry and pharmacology. It is a water-soluble derivative of L-cysteine, a sulfur-containing amino acid. DCMEHCl is used in a wide variety of applications, from the synthesis of peptides and proteins to the preparation of pharmaceuticals. It is also used in the production of food additives, cosmetics and medical devices. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DCMEHCl.

科学的研究の応用

感染症研究

D-システインメチルエステル塩酸塩は、正確で信頼性の高いデータ分析のための認証済み基準物質として、感染症研究で利用されています 。その役割は、抗菌剤の開発において極めて重要であり、その有効性と安全性は厳格に試験されています。

ナノ粒子合成

この化合物は、金ナノ粒子(AuNPs)の合成における安定化剤として役立ちます。D-システインメチルエステル塩酸塩の存在は、AuNPsの流体力学的直径とゼータ電位挙動に影響を与え、生物学的用途のための特定の物理化学的特性を持つナノ粒子を作成するために価値があります .

生化学研究

生化学研究では、D-システインメチルエステル塩酸塩は、エチニルエストラジオール代謝物がタンパク質や核酸に結合するのを阻害することが示されています。この特性は、ホルモンと細胞成分間の相互作用を理解するために重要です .

ペプチド合成

この化合物は、ペプチド合成に使用され、ペプチド結合の形成を助けます。この用途は、治療的および診断的用途のための合成ペプチドを作成するために不可欠です .

有機合成

D-システインメチルエステル塩酸塩は、カルボニル化合物とのチアゾリジン-4-カルボン酸エステルの調製に関与しています。これらの化合物は、医薬品や農薬の開発など、さまざまな用途があります .

ワクチン学

予備的な生物学的評価によると、D-システインメチルエステル塩酸塩で安定化されたナノ粒子は、細胞に対して安全であることが示唆されています。これは、ワクチン学における潜在的な用途を開き、そのようなナノ粒子は、ワクチン送達と有効性を強化するために使用できる可能性があります .

Safety and Hazards

D-Cysteine Methyl Ester Hydrochloride can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

作用機序

Target of Action

D-Cysteine Methyl Ester Hydrochloride, also known as H-D-Cys-OMe.HCl, is a derivative of the amino acid cysteine It’s known that cysteine derivatives can interact with various proteins and enzymes in the body .

Mode of Action

As a derivative of cysteine, it may participate in reactions involving thiol groups, which are known to play crucial roles in various biochemical processes .

Biochemical Pathways

Cysteine and its derivatives are known to be involved in numerous biochemical pathways, including protein synthesis and the regulation of cellular redox status .

Result of Action

D-Cysteine Methyl Ester Hydrochloride is used as a mucolytic and fluidifying agent for chronic and acute respiratory disorders . It is sold under the commercial names Delta in Paraguay, and Pectite and Zeotin in Japan . The compound helps to break down and thin mucus in the airways, making it easier to breathe .

生化学分析

Biochemical Properties

D-Cysteine Methyl Ester Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of cysteine and methionine, two sulfur-containing amino acids . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

D-Cysteine Methyl Ester Hydrochloride has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to function in a novel antioxidative system in Escherichia coli .

Molecular Mechanism

The molecular mechanism of action of D-Cysteine Methyl Ester Hydrochloride is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are complex and depend on the specific biochemical context .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of D-Cysteine Methyl Ester Hydrochloride can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Cysteine Methyl Ester Hydrochloride can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true that the effects of biochemical compounds can vary significantly depending on the dosage .

Metabolic Pathways

D-Cysteine Methyl Ester Hydrochloride is involved in several metabolic pathways. In particular, it is involved in the metabolism of cysteine and methionine . It interacts with various enzymes and cofactors within these pathways .

Transport and Distribution

The transport and distribution of D-Cysteine Methyl Ester Hydrochloride within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of D-Cysteine Methyl Ester Hydrochloride and its effects on activity or function are complex and depend on the specific cellular context .

特性

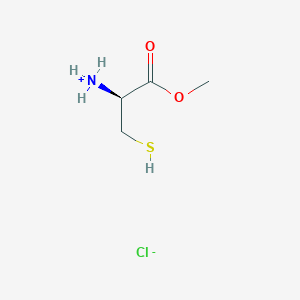

IUPAC Name |

methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOHXJZQBJXAKL-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70361-61-4 | |

| Record name | D-Cysteine Methyl Ester Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)